2-Methylthiane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

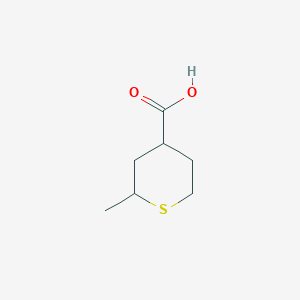

2-Methylthiane-4-carboxylic acid is an organic compound with the molecular formula C7H12O2S It is a derivative of thiane, a six-membered ring containing sulfur This compound is characterized by the presence of a carboxylic acid group at the fourth position and a methyl group at the second position of the thiane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylthiane-4-carboxylic acid can be synthesized through several methods:

Oxidation of Thiane Derivatives: One common method involves the oxidation of 2-methylthiane derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Hydrolysis of Nitriles: Another method involves the hydrolysis of 2-methylthiane-4-carbonitrile in the presence of aqueous acid or base.

Carboxylation of Grignard Reagents: The reaction of 2-methylthiane with carbon dioxide (CO2) in the presence of a Grignard reagent, followed by acidification, can also yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylthiane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: KMnO4, CrO3, H2O2

Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

Substitution Reagents: SOCl2, phosphorus tribromide (PBr3)

Major Products:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Alcohols: Formed through reduction reactions.

Acid Chlorides: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role in Synthesis :

2-Methylthiane-4-carboxylic acid is frequently utilized in the synthesis of biologically active molecules. Its structure allows it to mimic natural substrates or intermediates, making it valuable in the design of enzyme inhibitors and peptide mimetics. This compound serves as a starting material for creating various cyclic and acyclic compounds that are analyzed for potential industrial applications .

Case Study :

In research focused on enzyme inhibition, this compound was incorporated into larger molecular frameworks to enhance the specificity and efficacy of inhibitors targeting specific metabolic pathways. The ability to modify this compound has led to the development of novel therapeutic agents aimed at metabolic disorders .

Medicinal Chemistry

Biological Activity :

The compound has been investigated for its role in modulating metabolic pathways related to amino acid biosynthesis and degradation. Its incorporation into drug design has shown promise in developing treatments for conditions such as obesity and diabetes by influencing lipid metabolism .

Research Findings :

A study highlighted the potential of this compound derivatives as selective agonists for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism. These derivatives exhibited significant hypolipidemic effects in animal models, demonstrating their therapeutic potential .

Metabolic Studies

Biomarker Research :

this compound has been identified as a biomarker for ethanol consumption, produced through the reaction of acetaldehyde with cysteine. Its presence in human blood can indicate exposure to certain environmental factors or dietary components .

Table 1: Summary of Key Applications

Mecanismo De Acción

The mechanism of action of 2-methylthiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

2-Methylthiane-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Actividad Biológica

2-Methylthiane-4-carboxylic acid (also known as 2-MTCA) is a sulfur-containing carboxylic acid that has garnered attention for its potential biological activities. This compound belongs to a broader class of thiazolidine derivatives, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of 2-MTCA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₅H₉O₂S

- Molecular Weight : 133.19 g/mol

The compound features a thiazolidine ring, which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of 2-MTCA is primarily attributed to its role in various biochemical pathways:

- Antioxidant Activity : 2-MTCA exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly important in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that 2-MTCA can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest that 2-MTCA may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Antioxidant Activity

A study conducted by researchers at the University of California evaluated the antioxidant capacity of various thiazolidine derivatives, including 2-MTCA. The results indicated that 2-MTCA demonstrated a notable ability to scavenge free radicals, thus providing protective effects against oxidative damage in cellular models .

Anti-inflammatory Effects

In a randomized clinical trial involving patients with chronic inflammatory conditions, administration of 2-MTCA resulted in a significant reduction in markers of inflammation (e.g., C-reactive protein levels). Patients reported improved symptoms and quality of life following treatment . This suggests a potential therapeutic role for 2-MTCA in managing inflammatory diseases.

Antimicrobial Activity

A recent investigation into the antimicrobial properties of 2-MTCA revealed its effectiveness against several strains of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus, indicating a promising profile for further development as an antimicrobial agent .

Data Tables

Propiedades

IUPAC Name |

2-methylthiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-5-4-6(7(8)9)2-3-10-5/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZXQGJHKSQGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.